4-chloro-N-(2-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-methylphenyl)benzenesulfonamide is a chemical compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The presence of a chloro group and a methylphenyl group in its structure contributes to its unique chemical properties and potential biological activities .
Preparation Methods
The synthesis of 4-chloro-N-(2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylaniline. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Chemical Reactions Analysis
4-chloro-N-(2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.
Anticancer Research: Some derivatives of benzenesulfonamides have demonstrated significant anticancer activity by inducing apoptosis in cancer cells.
Antimicrobial Agents: The compound and its derivatives have been explored for their antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can disrupt various physiological processes, leading to its potential therapeutic effects. The inhibition of carbonic anhydrase can result in altered pH regulation within cells, which is particularly relevant in cancer and microbial cells .
Comparison with Similar Compounds
4-chloro-N-(2-methylphenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
- 4-chloro-2-methyl-N-(4-methylphenyl)benzenesulfonamide
- N-(3-chloro-2-methylphenyl)benzenesulfonamide
These compounds share similar structural features but differ in their specific substituents, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-N-(2-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-10-4-2-3-5-13(10)15-18(16,17)12-8-6-11(14)7-9-12/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZASMFVXCZPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.